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Compound of Interest

Compound Name: Isoamyl phenylacetate

Cat. No.: B094502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoamyl
phenylacetate (also known as 3-methylbutyl 2-phenylacetate), a compound of interest in

various scientific disciplines. This document presents its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their

acquisition.

Chemical Structure and Properties
IUPAC Name: 3-methylbutyl 2-phenylacetate CAS Number: 102-19-2 Molecular Formula:

C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol
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Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of isoamyl phenylacetate.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Isoamyl Phenylacetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.29 m 5H
Aromatic protons

(C₆H₅)

4.11 t 2H -O-CH₂-

3.60 s 2H -CH₂-C₆H₅

1.66 m 1H -CH(CH₃)₂

1.52 q 2H -CH₂-CH(CH₃)₂

0.89 d 6H -CH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for Isoamyl Phenylacetate
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Chemical Shift (δ) ppm Assignment

171.5 C=O (Ester)

134.4 C (Aromatic, C1')

129.2 CH (Aromatic, C3'/C5')

128.5 CH (Aromatic, C2'/C6')

127.0 CH (Aromatic, C4')

63.5 -O-CH₂-

41.5 -CH₂-C₆H₅

37.2 -CH₂-CH(CH₃)₂

25.0 -CH(CH₃)₂

22.4 -CH(CH₃)₂

Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for Isoamyl Phenylacetate

Wavenumber (cm⁻¹) Intensity Assignment

3030 Weak Aromatic C-H stretch

2958 Strong Aliphatic C-H stretch

1735 Strong C=O (Ester) stretch

1245 Strong C-O (Ester) stretch

1155 Strong C-O (Ester) stretch

730, 695 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for Isoamyl Phenylacetate
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Ionization Mode m/z Relative Intensity Assignment

Electron Ionization

(EI)
91 100

[C₇H₇]⁺ (Tropylium

ion)

70 55
[C₅H₁₀]⁺ (Isopentyl

fragment)

43 ~100 [CH₃CO]⁺ or [C₃H₇]⁺

136 20 [M - C₅H₁₀]⁺

Chemical Ionization

(CI)
207 100 [M+H]⁺

137 26 [M+H - C₅H₁₀]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. The sample was dissolved

in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation: A small amount of isoamyl phenylacetate was dissolved in

approximately 0.5 mL of CDCl₃ in a standard 5 mm NMR tube.

¹H NMR Acquisition: A standard single-pulse experiment was used. Data was acquired with a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to obtain a spectrum

with single lines for each unique carbon atom. A longer acquisition time with a greater

number of scans was necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer. The sample

was analyzed as a neat liquid.
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Sample Preparation: A drop of neat isoamyl phenylacetate was placed between two

potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean KBr plates was acquired and subtracted from the sample

spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Mass spectra were obtained using both Electron Ionization (EI) and Chemical Ionization (CI)

techniques.

Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) to ensure purity.

Electron Ionization (EI-MS): The sample was bombarded with a high-energy electron beam

(typically 70 eV), causing fragmentation. The resulting charged fragments were separated by

their mass-to-charge ratio.

Chemical Ionization (CI-MS): A reagent gas (e.g., methane) was introduced into the ion

source along with the sample. The reagent gas is ionized by the electron beam, and these

ions then react with the sample molecules in a less energetic process, primarily resulting in

the protonated molecular ion [M+H]⁺.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like isoamyl phenylacetate.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Isoamyl Phenylacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094502#isoamyl-phenylacetate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b094502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

